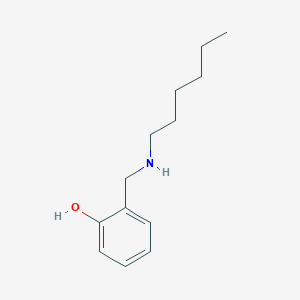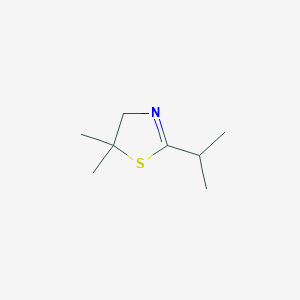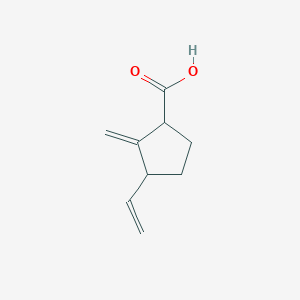
Cyclopentanecarboxylicacid, 3-ethenyl-2-methylene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentanecarboxylicacid, 3-ethenyl-2-methylene- is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as 3-(2-methylenevinyl)cyclopentanecarboxylic acid or CPMA, and it is a cyclic unsaturated carboxylic acid. CPMA has been used in various fields of research, including medicinal chemistry, biochemistry, and molecular biology.
Applications De Recherche Scientifique
CPMA has been extensively used in scientific research due to its unique properties. It has been used as a building block in the synthesis of various compounds, including natural products and pharmaceuticals. CPMA derivatives have been synthesized and tested for their biological activities, such as anticancer, antimicrobial, and antiviral activities. CPMA has also been used as a ligand in metal-catalyzed reactions, such as cross-coupling reactions and cycloadditions.
Mécanisme D'action
The mechanism of action of CPMA is not fully understood, but it is believed to involve the inhibition of enzymes involved in cellular processes such as DNA replication and protein synthesis. CPMA has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. CPMA has also been shown to inhibit the replication of viruses such as HIV and herpes simplex virus.
Effets Biochimiques Et Physiologiques
CPMA has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as DNA polymerase and RNA polymerase. CPMA has also been shown to inhibit the growth of cancer cells by inducing apoptosis. CPMA has been shown to have antiviral activity against HIV and herpes simplex virus. In addition, CPMA has been shown to have antimicrobial activity against various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CPMA in lab experiments is its unique properties, which make it a versatile building block for the synthesis of various compounds. CPMA derivatives have been synthesized and tested for their biological activities, which makes it a valuable tool in drug discovery. However, one limitation of using CPMA is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for research involving CPMA. One direction is the synthesis of new CPMA derivatives and testing them for their biological activities. Another direction is the development of new synthetic methods for CPMA and its derivatives. CPMA could also be used as a ligand in metal-catalyzed reactions, and further research in this area could lead to the development of new synthetic methodologies. Finally, CPMA could be used as a starting material for the synthesis of new materials with unique properties, such as polymers and nanoparticles.
Méthodes De Synthèse
The synthesis of CPMA involves the reaction between cyclopentadiene and acrolein. This reaction yields a Diels-Alder adduct, which is then subjected to a retro-Diels-Alder reaction to produce CPMA. The reaction is carried out under acidic conditions, using a catalyst such as p-toluenesulfonic acid or sulfuric acid. The yield of CPMA can be improved by optimizing the reaction conditions, such as temperature, reaction time, and concentration of reactants.
Propriétés
Numéro CAS |
108451-43-0 |
|---|---|
Nom du produit |
Cyclopentanecarboxylicacid, 3-ethenyl-2-methylene- |
Formule moléculaire |
C9H12O2 |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
3-ethenyl-2-methylidenecyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C9H12O2/c1-3-7-4-5-8(6(7)2)9(10)11/h3,7-8H,1-2,4-5H2,(H,10,11) |
Clé InChI |
FFHFXYHAGXQKOQ-UHFFFAOYSA-N |
SMILES |
C=CC1CCC(C1=C)C(=O)O |
SMILES canonique |
C=CC1CCC(C1=C)C(=O)O |
Synonymes |
Cyclopentanecarboxylic acid, 3-ethenyl-2-methylene- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



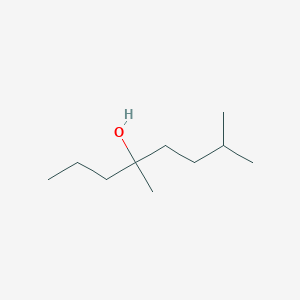
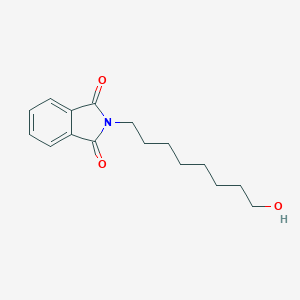


![3,5,7-Trihydroxy-2-[8-hydroxy-2,2-dimethyl-6-(2-methylbut-3-en-2-yl)chromen-5-yl]-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B8998.png)

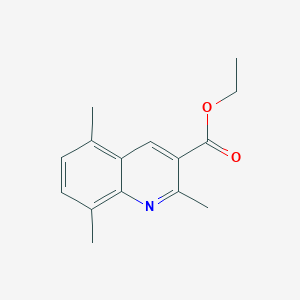
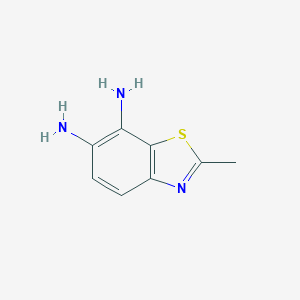

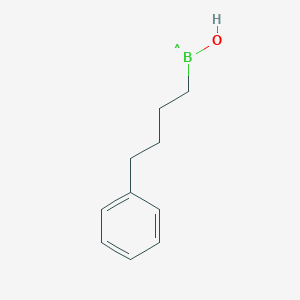
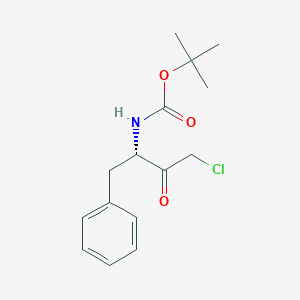
![2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile](/img/structure/B9013.png)
